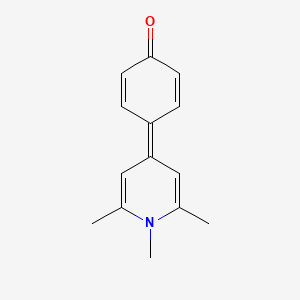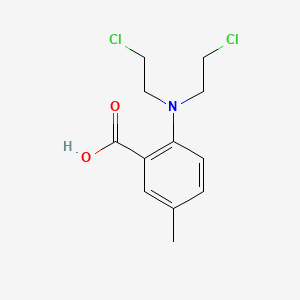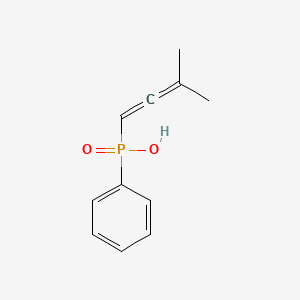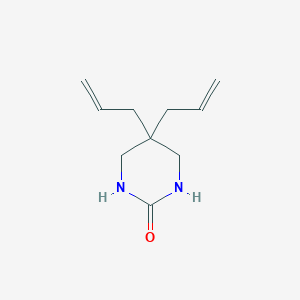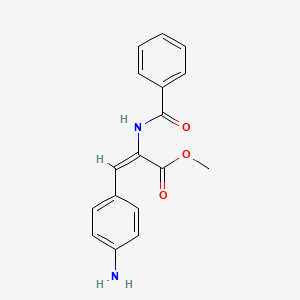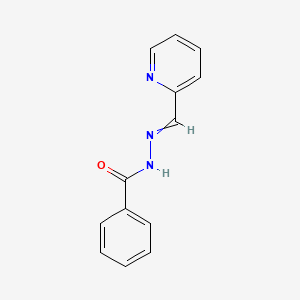
4-(2,2,2-Trifluoroethanethioyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethanethioyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a trifluoroethanethioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethanethioyl)morpholine typically involves the reaction of morpholine with 2,2,2-trifluoroethanethiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of an organic solvent, such as ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the thioyl group .
Industrial Production Methods
Industrial production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethanethioyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioyl group to a thiol or other reduced forms.
Substitution: The trifluoroethanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
4-(2,2,2-Trifluoroethanethioyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethanethioyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoroethanethioyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,2,2-Trifluoroethanethioyl)morpholine include other morpholine derivatives and trifluoroethanethioyl-substituted compounds. Examples include:
- 4-(2,2,3,3-Tetrafluoropropyl)morpholine
- 2,2,2-Trifluoroethanethiol
- Morpholine derivatives with different substituents .
Uniqueness
What sets this compound apart is its unique combination of the morpholine ring and the trifluoroethanethioyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C6H8F3NOS |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-morpholin-4-ylethanethione |
InChI |
InChI=1S/C6H8F3NOS/c7-6(8,9)5(12)10-1-3-11-4-2-10/h1-4H2 |
InChI Key |
KONWUGFOIHNHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


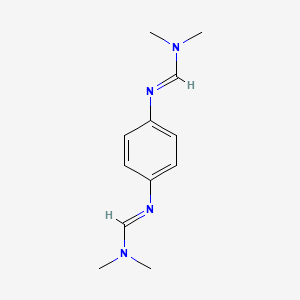
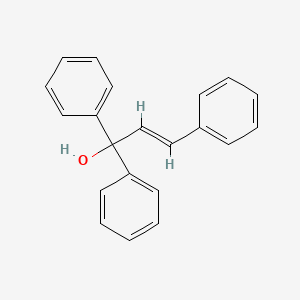
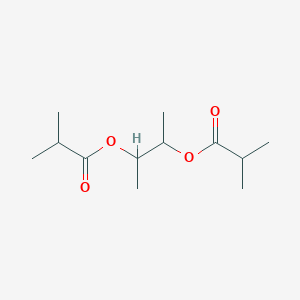
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)

![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
